cerio(IV) tetranitrato

Descripción general

Descripción

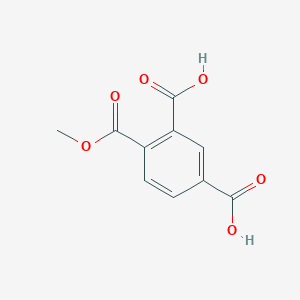

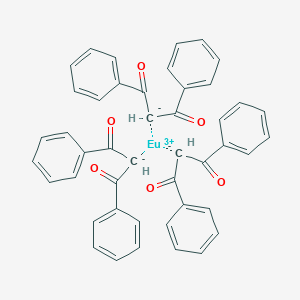

cerium(4+);tetranitrate is an inorganic compound composed of cerium in its +4 oxidation state and nitric acid. This compound is known for its strong oxidizing properties and is often used in various chemical reactions and industrial processes. It is typically found in the form of a yellow or orange crystalline solid.

Synthetic Routes and Reaction Conditions:

Direct Reaction: One common method to prepare nitric acid, cerium(4+) salt (4:1) involves the direct reaction of cerium(IV) oxide with concentrated nitric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete conversion.

Oxidation of Cerium(III) Compounds: Another method involves the oxidation of cerium(III) nitrate with a strong oxidizing agent such as hydrogen peroxide or ozone in the presence of nitric acid.

Industrial Production Methods: In industrial settings, the production of nitric acid, cerium(4+) salt (4:1) often involves large-scale oxidation processes using cerium(III) nitrate as the starting material. The reaction is carried out in reactors designed to handle the corrosive nature of nitric acid and the high reactivity of cerium(IV) compounds.

Types of Reactions:

Oxidation: cerium(4+);tetranitrate is a powerful oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones and sulfides to sulfones.

Reduction: In some reactions, cerium(IV) can be reduced to cerium(III), often accompanied by the formation of nitrogen oxides from the nitric acid component.

Substitution: The compound can participate in substitution reactions where nitrate ions are replaced by other anions or ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, ozone, and other strong oxidizers.

Reducing Agents: Organic compounds such as alcohols and aldehydes.

Reaction Conditions: Typically carried out in acidic media, often at elevated temperatures to enhance reaction rates.

Major Products:

Oxidation Products: Aldehydes, ketones, sulfones, and other oxidized organic compounds.

Reduction Products: Cerium(III) compounds and nitrogen oxides.

Chemistry:

Catalysis: Used as a catalyst in various organic synthesis reactions due to its strong oxidizing properties.

Analytical Chemistry: Employed in redox titrations and other analytical techniques to determine the concentration of reducing agents.

Biology and Medicine:

Antimicrobial Agent: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell walls through oxidation.

Burn Treatment: Cerium compounds, including nitric acid, cerium(4+) salt (4:1), are used in burn treatment formulations to reduce infection and promote healing.

Industry:

Polishing Agents: Utilized in the production of glass and ceramics as a polishing agent due to its abrasive properties.

Environmental Applications: Used in the removal of pollutants from industrial effluents through oxidation processes.

Aplicaciones Científicas De Investigación

Ciencia de la Información Cuántica (QIS)

El cerio(IV) tetranitrato se investiga por sus posibles aplicaciones en QIS debido a sus propiedades electrónicas únicas. La capacidad del compuesto para existir en múltiples estados de oxidación puede ser ventajosa en la creación de cúbits para la computación cuántica. Su estabilidad y comportamiento redox son factores clave que lo convierten en un candidato para su uso en dispositivos cuánticos.

Cada una de estas aplicaciones demuestra la amplia utilidad del this compound en la investigación científica, destacando su importancia en diversos campos de estudio .

Mecanismo De Acción

Target of Action

Cerium(4+);tetranitrate, also known as Nitric acid, cerium(4+) salt, primarily targets the redox reactions in various chemical processes . The compound’s primary role is to act as a strong oxidizing agent .

Mode of Action

The compound interacts with its targets by participating in redox reactions . As an oxidizing agent, it has the ability to accept electrons from other substances in a chemical reaction . This results in changes to the oxidation state of the substance it interacts with .

Biochemical Pathways

It is known that the compound plays a role in redox reactions, which are fundamental to numerous biochemical pathways . The downstream effects of these reactions can vary widely depending on the specific pathway and the substances involved .

Result of Action

The molecular and cellular effects of Cerium(4+);tetranitrate’s action are largely dependent on the specific chemical context in which it is used. As an oxidizing agent, it can cause substantial changes to the oxidation state of other substances, potentially leading to various chemical and physical effects .

Action Environment

The action, efficacy, and stability of Cerium(4+);tetranitrate can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and pressure can all impact the compound’s effectiveness as an oxidizing agent .

Comparación Con Compuestos Similares

Cerium(IV) Oxide: Another cerium(IV) compound with strong oxidizing properties, commonly used in catalysis and polishing applications.

Ceric Ammonium Nitrate: A cerium(IV) compound used as an oxidizing agent in organic synthesis and analytical chemistry.

Cerium(III) Nitrate: A cerium(III) compound that can be oxidized to cerium(IV) and used in similar applications.

Uniqueness: cerium(4+);tetranitrate is unique due to its combination of cerium(IV) and nitric acid, providing a dual oxidizing effect. This makes it particularly effective in reactions requiring strong oxidation and in applications where both cerium and nitrate ions play a role.

Propiedades

IUPAC Name |

cerium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4NO3/c;4*2-1(3)4/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCIDLXXSFUYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

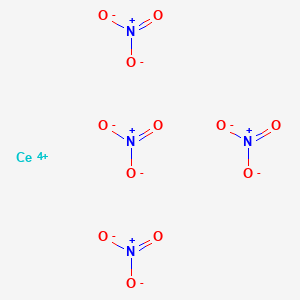

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17309-53-4 (Parent) | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60890686 | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13093-17-9 | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)